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Introduction

Dipeptidyl Peptidase Il (DPP3) is a ubiquitously expressed, zinc-dependent metalloprotease
belonging to the M49 family. It plays a crucial role in intracellular peptide catabolism by
sequentially cleaving dipeptides from the N-terminus of a variety of peptide substrates.[1]
Beyond its general housekeeping functions, DPP3 has been implicated in specific physiological
processes, including the regulation of blood pressure through the renin-angiotensin system and
the cellular response to oxidative stress via the Keap1-Nrf2 pathway.[1] Its involvement in these
critical signaling cascades has positioned DPP3 as a potential therapeutic target and biomarker
for various diseases, including cardiovascular disorders and cancer.

This in-depth technical guide provides a comprehensive overview of DPP3 substrate specificity
and the mechanisms of peptide cleavage. It is designed to equip researchers, scientists, and
drug development professionals with the detailed knowledge required to advance research and
therapeutic development related to this important enzyme.

DPP3 Substrate Specificity

DPP3 exhibits a broad substrate specificity, acting on peptides typically ranging from four to ten
amino acids in length.[2] The recognition and cleavage of substrates are governed by the
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structural features of both the enzyme and the peptide. The enzyme's bilobal structure, with the
active site located in the cleft between the two domains, accommodates peptide substrates.
Key structural determinants for substrate binding include a binding site for the N-terminus of the
peptide and a series of conserved arginine residues that anchor the C-terminus. This structural
arrangement ensures the correct positioning of the scissile peptide bond for catalysis by the
zinc ion in the active site.

Quantitative Analysis of Substrate Cleavage

The efficiency of DPP3-mediated peptide cleavage is determined by the kinetic parameters Km
and kcat, which reflect the enzyme's affinity for the substrate and its turnover rate, respectively.
The catalytic efficiency is represented by the kcat/Km ratio. Below are tables summarizing the
kinetic parameters for human DPP3 with various peptide substrates.

Substrate kcat/Km
Km (pM) kcat (s~*) Reference
(Human DPP3) (M—1s™?)
Angiotensin Il 1.64 +0.12 - - [3]
Leu-enkephalin 3.6 - - [4]
Tynorphin 2.67 £ 0.58 (Ki) - - [4]
IVYPW
T h 0.100 + 0.011 )
norphin - -
ynorp (Ki)
analog)
WVYPW
(T h 0.126 + 0.015 4]
norphin - -
ynorp (Ki)
analog)
Arg-Arg-2-
) 22+01 205+1.2 9.3 x 10° [5]
naphthylamide

Note: Some values are reported as inhibition constants (Ki) or dissociation constants (Kd)
which are indicative of binding affinity.
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Substrate
. Enzyme kcat/Km

(BacteriallY Km (pM) kcat (s~*) Reference
Source (M-1s™?)

east DPP3)
Caldithrix

Argz-2NA ) 110.3 £ 15.9 0.23+0.01 2.1x103
abyssi
Caldithrix

Gly-Arg-2NA _ 1020 + 220 0.25 + 0.03 2.4 x 102
abyssi

Key Signaling Pathways Involving DPP3

DPP3's physiological significance extends to its participation in crucial cellular signaling

pathways.

The Keapl-Nrf2 Oxidative Stress Response Pathway

DPP3 is a key regulator of the Keap1-Nrf2 pathway, a primary defense mechanism against
oxidative stress. Under normal conditions, Keapl targets the transcription factor Nrf2 for
ubiquitination and subsequent degradation. DPP3 can interact with Keap1, leading to the
stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of
antioxidant response element (ARE)-containing genes, which encode for protective enzymes.
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Caption: DPP3 interaction with the Keap1-Nrf2 pathway.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1575670?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

The Renin-Angiotensin System (RAS)

DPP3 plays a significant role in the renin-angiotensin system, a hormonal cascade that
regulates blood pressure and fluid balance. DPP3 can degrade angiotensin Il, a potent
vasoconstrictor, thereby potentially counteracting its hypertensive effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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